molecular formula C11H17N B2773933 (S)-1-Mesitylethanamine CAS No. 20050-17-3

(S)-1-Mesitylethanamine

Cat. No.: B2773933
CAS No.: 20050-17-3
M. Wt: 163.264
InChI Key: LVIICDKJNNIEQG-JTQLQIEISA-N
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Description

(S)-1-Mesitylethanamine is an organic compound characterized by the presence of a mesityl group attached to an ethanamine backbone. The mesityl group, derived from mesitylene, is a substituted benzene ring with three methyl groups at the 1, 3, and 5 positions. This compound is of interest due to its chiral nature, with the (S)-enantiomer being the focus of various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Mesitylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with mesitylene, which undergoes a Friedel-Crafts alkylation to introduce an ethyl group, forming 1-mesitylethane.

    Amination: The ethyl group is then converted to an ethanamine group through a series of reactions, including halogenation followed by nucleophilic substitution with ammonia or an amine source.

    Chiral Resolution: The racemic mixture of 1-mesitylethanamine is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to selectively hydrogenate mesitylene derivatives.

    Continuous Flow Processes: Employing continuous flow reactors to enhance reaction efficiency and yield, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Mesitylethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Amides, sulfonamides.

Scientific Research Applications

(S)-1-Mesitylethanamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Mesitylethanamine involves its interaction with molecular targets such as enzymes and receptors. The mesityl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ethanamine backbone allows for hydrogen bonding and electrostatic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

    ®-1-Mesitylethanamine: The enantiomer of (S)-1-Mesitylethanamine, with similar chemical properties but different biological activities.

    1-Mesitylethylamine: Lacks chirality, used in similar applications but with different stereochemical outcomes.

    Mesityl derivatives: Compounds with mesityl groups attached to various functional groups, exhibiting diverse chemical and biological properties.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(1S)-1-(2,4,6-trimethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIICDKJNNIEQG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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